![molecular formula C13H10N4OS B11793201 6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)
6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C13H10N4OS and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazolo-thiadiazole derivatives in exhibiting antimicrobial properties. For instance, derivatives of thiadiazoles have been synthesized and tested for their antibacterial and antifungal activities. The synthesis typically involves reacting thiosemicarbazide with various acids to form novel derivatives that demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity using the paper disc diffusion method. The results indicated that some compounds exhibited higher activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy .
Antitumor Activity
The compound also shows promise as an antitumor agent. Research indicates that certain triazolo-thiadiazole derivatives inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Case Study: Mechanism of Action
In vitro studies demonstrated that specific derivatives effectively inhibited cancer cell lines by disrupting the microtubule dynamics necessary for mitosis. This finding suggests that the structural nuances of these compounds can be tailored to enhance their antitumor properties .
Antiviral Properties
Emerging research has pointed towards the antiviral capabilities of triazolo-thiadiazole derivatives. Some studies have reported their effectiveness against various viral strains, indicating a potential application in antiviral drug development.
Case Study: Antiviral Testing
A series of synthesized compounds were tested for their antiviral activity against coronaviruses. The results showed that specific structural modifications led to enhanced antiviral efficacy, paving the way for further development of triazolo-thiadiazole-based antiviral agents .
Material Science Applications
Beyond biological applications, 6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential uses in material science. Its unique chemical structure allows for incorporation into polymers and other materials to impart specific properties such as thermal stability and electrical conductivity.
Case Study: Polymer Development
Research has explored the incorporation of triazolo-thiadiazole into polymer matrices to enhance their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronic devices and coatings .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of various catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Synthesis Method | Reaction Conditions | Yield (%) |
---|---|---|
Method A | Solvent A; Temp X°C | 85 |
Method B | Solvent B; Temp Y°C | 75 |
Method C | Solvent C; Temp Z°C | 90 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclocondensation of hydrazine derivatives with heterocyclic precursors. For example, 4-amino-5-(substituted aryl)-4H-1,2,4-triazole-3-thiol intermediates are refluxed with substituted benzoic acids in phosphorus oxychloride (POCl₃) for 7–8 hours under anhydrous conditions . Key parameters include stoichiometric control (1:1 molar ratio of reactants), reflux temperature (~80–110°C), and post-reaction neutralization to pH 8–9 using potassium carbonate to precipitate the product. Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Aromatic protons in the benzofuran moiety appear as doublets at δ 6.8–7.5 ppm, while methyl groups resonate as singlets near δ 2.3–2.6 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–700 cm⁻¹) bonds confirm triazole-thiadiazole core formation .
- Single-crystal X-ray diffraction : Dihedral angles between triazole and benzofuran rings (e.g., 5.8–8.2°) and intermolecular hydrogen bonding (e.g., N–H···S) validate 3D packing .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Enzyme Inhibition : Molecular docking against target enzymes like 14α-demethylase (PDB: 3LD6) to predict antifungal mechanisms. Binding affinity (ΔG < −8 kcal/mol) and interactions with heme iron are critical markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Detect dynamic tautomeric equilibria (e.g., thione ↔ thiol) by analyzing peak splitting at 25–80°C .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.08) to rule out byproducts .
- Recrystallization Optimization : Use solvent mixtures (DMF/ethanol, 1:1) to eliminate residual hydrazine or unreacted intermediates .
Q. What advanced computational methods can predict the compound’s interaction with non-enzymatic targets (e.g., DNA or membrane receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., 100 ns trajectories) using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD < 2 Å) to assess conformational stability .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using descriptors like LogP and polar surface area .
Q. How can the compound’s solubility and bioavailability be enhanced for in vivo studies?
- Methodological Answer :
- Salt Formation : React the carboxylic acid derivative with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve aqueous solubility. Monitor salt stability via thermogravimetric analysis (TGA) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers. Optimize particle size (100–200 nm) and encapsulation efficiency (>70%) using dynamic light scattering (DLS) .
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-methyl-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10N4OS/c1-7-9-5-3-4-6-10(9)18-11(7)12-14-15-13-17(12)16-8(2)19-13/h3-6H,1-2H3 |
InChI Key |
LKEABUCZENFVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C |
Origin of Product |
United States |
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